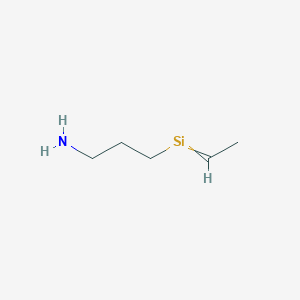
CID 78064186
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78064186” is a chemical entity listed in the PubChem database. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential for further research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 78064186 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
CID 78064186 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the starting material and the specific reaction conditions. For instance, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups.
Scientific Research Applications
CID 78064186 has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: The compound may be used in biochemical assays to study enzyme interactions, cellular processes, and metabolic pathways.
Medicine: this compound could be investigated for its potential therapeutic effects, including its role as a drug candidate or a pharmacological tool.
Industry: The compound may find applications in the development of new materials, catalysts, and industrial processes.
Mechanism of Action
The mechanism of action of CID 78064186 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved would depend on the specific context of its application, such as its use in biological or medicinal research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78064186 can be identified based on their chemical structure and properties. These may include other organic molecules with similar functional groups or structural motifs.
Highlighting Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties, reactivity, and potential applications. This uniqueness can be highlighted by comparing its behavior in various chemical reactions, its efficacy in biological assays, and its utility in industrial processes.
Conclusion
This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanism of action can provide valuable insights into its potential for further research and development. By comparing it with similar compounds, we can appreciate its unique properties and explore new avenues for its application.
Properties
Molecular Formula |
C5H12NSi |
|---|---|
Molecular Weight |
114.24 g/mol |
InChI |
InChI=1S/C5H12NSi/c1-2-7-5-3-4-6/h2H,3-6H2,1H3 |
InChI Key |
FTLKMOMYFCPGGL-UHFFFAOYSA-N |
Canonical SMILES |
CC=[Si]CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)
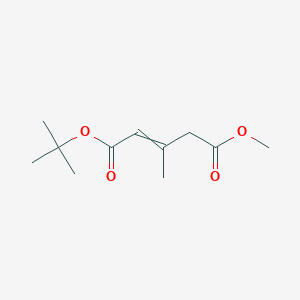
![Dibenzo[b,d]furan-1,2,7,8-tetramine](/img/structure/B12544920.png)
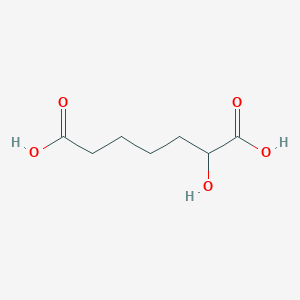


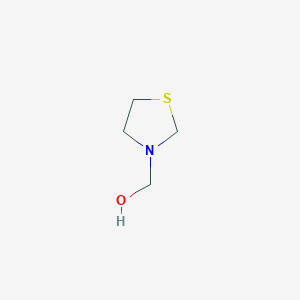
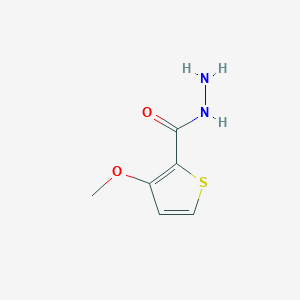
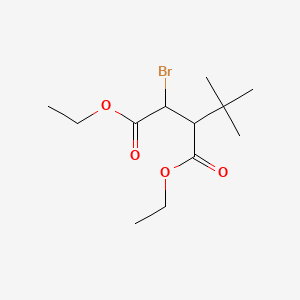

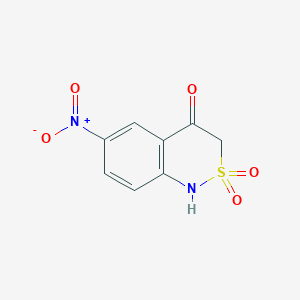
![[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile](/img/structure/B12544953.png)
![1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea](/img/structure/B12544967.png)
![5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B12544971.png)
